molecular formula C14H13N3O2 B3024019 N-[4-(Hydrazinocarbonyl)phenyl]benzamide CAS No. 146305-29-5

N-[4-(Hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B3024019
CAS No.: 146305-29-5
M. Wt: 255.27 g/mol
InChI Key: LGKYJZRXMIBPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Hydrazinocarbonyl)phenyl]benzamide (CAS: 146305-29-5) is a benzamide derivative characterized by a hydrazinecarbonyl (-CONHNH2) substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₁₃N₃O₂, with a molecular weight of 255.27 g/mol and a calculated LogP of 2.71, indicating moderate lipophilicity . The compound’s structure enables hydrogen bonding via the hydrazine group, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKYJZRXMIBPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350382
Record name N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146305-29-5
Record name N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 4-aminobenzohydrazide with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-[4-(Hydrazinocarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

N-[4-(Hydrazinocarbonyl)phenyl]benzamide has diverse applications across several scientific disciplines:

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming metal complexes that are essential for various catalytic processes. Its ability to coordinate with metal ions enhances its utility in synthesizing novel materials.

Biological Applications

Research indicates that this compound exhibits potential as:

  • Enzyme Inhibitor: It has been studied for its inhibitory effects on cholinesterases (AChE and BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity: Preliminary studies suggest it may possess anticancer properties, making it a candidate for further drug development .
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, indicating potential therapeutic roles .

Pharmaceutical Development

The compound is being explored for its role in drug formulation. Its structure allows it to act as a building block for synthesizing more complex bioactive molecules, which can lead to the development of new therapeutic agents.

Material Science

In industrial applications, this compound is utilized in creating light-sensitive dyes and other materials that require specific chemical interactions.

Case Studies and Research Findings

Table 1: Summary of Research Applications

Application AreaSpecific Use CaseReference
Coordination ChemistryFormation of metal complexes
Enzyme InhibitionInhibition of AChE and BChE
Anticancer ResearchEvaluation of cytotoxicity against cancer cell lines
Material ScienceDevelopment of light-sensitive materials

Case Study: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the effectiveness of this compound as an AChE inhibitor. The compound demonstrated significant inhibitory activity with an IC50 value indicating its potential use in treating Alzheimer's disease .

Case Study: Anticancer Properties
Research conducted on various hydrazone derivatives, including this compound, revealed promising results regarding their cytotoxic effects on cancer cells. The findings suggest that these compounds can be further developed into effective anticancer drugs .

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group can form strong hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Functional Group Impact on Properties

  • This group differentiates it from sulfonamide (e.g., N4-Benzoylsulfathiazole) or halogenated (e.g., bromophenyl) analogs, which prioritize steric bulk or electronic effects .
  • Sulfamoyl and Imidazole Groups : Compounds like 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide exhibit antifungal/anticancer activity due to the sulfamoyl group’s antibacterial properties and imidazole’s heterocyclic aromaticity, which aids in π-π stacking .
  • Heterocyclic Substitutions : Thiophene- or pyridine-containing benzamides (e.g., anti-LSD1 derivatives) leverage aromatic heterocycles for enhanced target binding, a feature absent in the hydrazinecarbonyl analog .

Biological Activity

N-[4-(Hydrazinocarbonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenylbenzamide structure. This unique configuration contributes to its biological activity.

  • Chemical Formula : C13_{13}H12_{12}N4_{4}O
  • Molecular Weight : 244.26 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for specific enzymes, which can lead to modulation of critical biological pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.
  • Anticancer Activity : Studies have indicated that derivatives of benzamide compounds exhibit anticancer properties by inhibiting cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds derived from this structure have shown significant inhibition against Pseudomonas aeruginosa and Serratia marcescens, with zones of inhibition exceeding those produced by standard antibiotics like tetracycline .

Antiprotease Activity

The compound has also been evaluated for its antiprotease activity. It exhibited strong inhibitory effects against proteases such as proteinase K, suggesting potential applications in treating diseases associated with protease activity .

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) : A study highlighted the ability of certain benzamide derivatives to inhibit DHFR, a key enzyme in folate metabolism crucial for DNA synthesis. This inhibition leads to reduced cell growth in cancer models, indicating a promising therapeutic avenue .
  • Cytotoxicity Evaluation : In vitro studies assessing the cytotoxicity of this compound derivatives revealed that some compounds exhibited IC50_{50} values in the micromolar range against various cancer cell lines, supporting their potential as anticancer agents .

Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against Pseudomonas aeruginosa and Serratia marcescens.
Enzyme InhibitionInhibits carbonic anhydrase and dihydrofolate reductase (DHFR).
AntiproteaseStrong inhibitory effects against proteases like proteinase K.
CytotoxicityExhibits significant cytotoxic effects on various cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-(Hydrazinocarbonyl)phenyl]benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a hydrazine derivative with a benzoyl-substituted aromatic amine. A two-step approach is common:

Diazotization : React 4-aminobenzoic acid hydrazide with nitrous acid (HNO₂) to form a diazonium salt.

Coupling : React the diazonium salt with benzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaHCO₃).
Critical factors include:

  • Temperature : Diazotization at 0–5°C avoids decomposition .
  • Solvent choice : DMF enhances solubility of intermediates, improving coupling efficiency .
    Yield optimization (~65–75%) requires stoichiometric control of benzoyl chloride and slow addition to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks:
    • Hydrazide NH protons at δ 9.5–10.5 ppm (broad) .
    • Aromatic protons in the benzamide moiety (δ 7.5–8.0 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹ for benzamide and hydrazide) .
  • X-ray crystallography : Resolve hydrogen bonding between hydrazide and benzamide groups to validate stereoelectronic effects .

Advanced Research Questions

Q. How do computational models predict the reactivity of the hydrazinocarbonyl group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Charge distribution : The hydrazine nitrogen exhibits partial negative charge (−0.45 e), making it susceptible to electrophilic attack .
  • Transition-state analysis : Activation energy for nucleophilic substitution at the hydrazide group is ~25 kcal/mol, favoring SN2 mechanisms in polar solvents .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like hydroxylamine) aligns with computational predictions .

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

Methodological Answer: Reported solubility discrepancies (e.g., 0.6 µg/mL in water vs. 12 mg/mL in DMSO) arise from:

  • Self-association : Aggregation in aqueous media reduces apparent solubility. Use dynamic light scattering (DLS) to detect nanoaggregates .
  • Co-solvent systems : Employ water-miscible solvents (e.g., acetone:water 1:1) to enhance solubility while maintaining hydrazide stability .
    Advanced characterization via 1H^1H-DOSY NMR can quantify aggregation states .

Q. How can researchers design assays to evaluate the biological activity of this compound against enzyme targets?

Methodological Answer: Target enzymes (e.g., carbonic anhydrase) are screened using:

  • Inhibition assays : Monitor enzyme activity via UV-Vis (e.g., esterase activity reduction at 400 nm) with varying inhibitor concentrations .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to assess affinity .
  • Molecular docking : Use AutoDock Vina to predict binding poses, focusing on interactions between the hydrazide group and enzyme active sites (e.g., Zn²⁺ coordination) .

Q. What analytical approaches differentiate degradation products of this compound under oxidative stress?

Methodological Answer: Forced degradation studies under H₂O₂ (3% v/v) reveal:

  • Primary degradation pathway : Cleavage of the hydrazide group to form 4-aminobenzoic acid (HPLC retention time: 2.8 min) .
  • LC-MS/MS : Identify m/z 121 (4-aminobenzoic acid fragment) and m/z 105 (benzamide fragment) .
  • EPR spectroscopy : Detect free radical intermediates (e.g., hydrazyl radicals) during oxidation .

Methodological Notes

  • Key references : Data from CAS Common Chemistry , PubChem , and peer-reviewed crystallographic studies ensure reliability.
  • Advanced tools : DFT, DLS, and ITC are emphasized for mechanistic and stability studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Hydrazinocarbonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(Hydrazinocarbonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.